molecular formula C16H19ClN4O2 B3599905 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B3599905
M. Wt: 334.80 g/mol
InChI Key: RIPXTQQQQSRERG-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with a suitable nitrile to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.

    Triazole Derivatives: These compounds also contain nitrogen-rich heterocycles and are used in similar applications.

Uniqueness

What sets 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the piperazine moiety, in particular, can enhance its interaction with biological targets .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-20-8-10-21(11-9-20)15(22)7-6-14-18-16(19-23-14)12-2-4-13(17)5-3-12/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPXTQQQQSRERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793920
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one
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3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylpiperazin-1-yl)propan-1-one

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